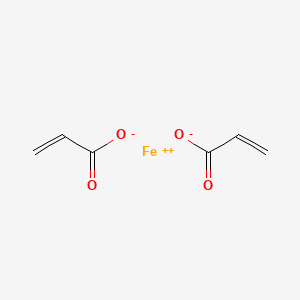
Iron(2+) acrylate
Cat. No. B8471883
M. Wt: 197.95 g/mol
InChI Key: GNOZLGOOOBMHRC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04069242
Procedure details


No. 10 - Iron acrylate was prepared by heating 5 g. of iron powder with 100 g. of glacial acrylic acid at 100° C. for 2 hrs. The solution was cooled and filtered to remove any undissolved iron. Analysis showed the solution to contain 1.2% by weight of iron.


Name
Identifiers


|
REACTION_CXSMILES
|
[Fe:1].[C:2]([OH:6])(=[O:5])[CH:3]=[CH2:4]>>[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[Fe+2:1].[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Fe]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating 5 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any undissolved iron
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)[O-].[Fe+2].C(C=C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
